

Application of Hsd17B13-IN-90 in Organoid Models for Liver Disease Research

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Compound of Interest

Compound Name: *Hsd17B13-IN-90*

Cat. No.: *B12385418*

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH).[2] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions. **Hsd17B13-IN-90** is a potent inhibitor of HSD17B13 with an IC₅₀ of less than 0.1 µM for Estradiol, making it a valuable tool for investigating the therapeutic potential of HSD17B13 inhibition in preclinical models.[4] Liver organoids, which recapitulate the complex cellular architecture and function of the native liver, offer a robust in vitro platform to study the effects of **Hsd17B13-IN-90** on NAFLD and NASH pathogenesis.

Principle

HSD17B13 is implicated in hepatic lipid metabolism.[3][5] Its overexpression has been shown to increase the size and number of lipid droplets in hepatocytes.[2] **Hsd17B13-IN-90** is a small molecule inhibitor that directly targets the enzymatic activity of HSD17B13. By inhibiting HSD17B13, **Hsd17B13-IN-90** is expected to reduce the accumulation of lipids in liver organoids, thereby mitigating the cellular stress and inflammatory responses characteristic of NAFLD and NASH. This application note provides protocols for utilizing **Hsd17B13-IN-90** in liver organoid models to assess its efficacy in a disease-relevant context.

Data Presentation

Table 1: In Vitro Potency of HSD17B13 Inhibitors

Compound	Target	IC50	Assay Substrate	Reference
Hsd17B13-IN-90	HSD17B13	< 0.1 μ M	Estradiol	[4]
BI-3231	hHSD17B13	1 nM	Estradiol	[6]
BI-3231	mHSD17B13	13 nM	Estradiol	[6]
HSD17B13-IN-9	HSD17B13	0.01 μ M	Not Specified	[7]

Table 2: Cellular Effects of HSD17B13 Inhibition in Liver Models

Inhibitor	Model System	Treatment	Key Finding	Reference
BI-3231	HepG2 cells and primary mouse hepatocytes	Co-incubation with palmitic acid	Significantly decreased triglyceride accumulation	[8]
EP-037429 (prodrug of EP-036332)	Mouse model of acute liver injury	Oral administration	Hepatoprotective effects	[9]
shRNA-mediated knockdown	High-fat diet-fed mice	AAV8-shHsd17b13 injection	Attenuated NAFLD progression	[10]

Experimental Protocols

Protocol 1: Induction of Steatosis in Liver Organoids and Treatment with Hsd17B13-IN-90

Objective: To model NAFLD in liver organoids and assess the effect of **Hsd17B13-IN-90** on lipid accumulation.

Materials:

- Human pluripotent stem cell (hPSC)-derived or primary human hepatocyte (PHH)-derived liver organoids
- Organoid culture medium
- Fatty acid solution (e.g., oleic acid and palmitic acid complexed to BSA)
- **Hsd17B13-IN-90** (solubilized in DMSO)
- Oil Red O staining solution
- Microplate reader or high-content imaging system

Procedure:

- Culture liver organoids according to standard protocols until mature.
- To induce steatosis, supplement the organoid culture medium with a fatty acid solution for 48-72 hours. A typical concentration is a 2:1 molar ratio of oleic acid to palmitic acid at a final concentration of 0.5-1 mM.
- Prepare a dilution series of **Hsd17B13-IN-90** in organoid culture medium. It is recommended to test a concentration range from 0.01 μM to 10 μM . Include a vehicle control (DMSO) at the same final concentration as the highest **Hsd17B13-IN-90** concentration.
- Treat the steatotic organoids with the **Hsd17B13-IN-90** dilutions or vehicle control for 24-48 hours.
- After treatment, fix the organoids and stain with Oil Red O to visualize neutral lipid accumulation.
- Quantify the lipid accumulation by either extracting the Oil Red O stain and measuring its absorbance at a specific wavelength (e.g., 520 nm) using a microplate reader or by analyzing images of the stained organoids using a high-content imaging system.

Protocol 2: Analysis of Gene Expression in Treated Organoids

Objective: To evaluate the effect of **Hsd17B13-IN-90** on the expression of genes involved in lipid metabolism and inflammation in liver organoids.

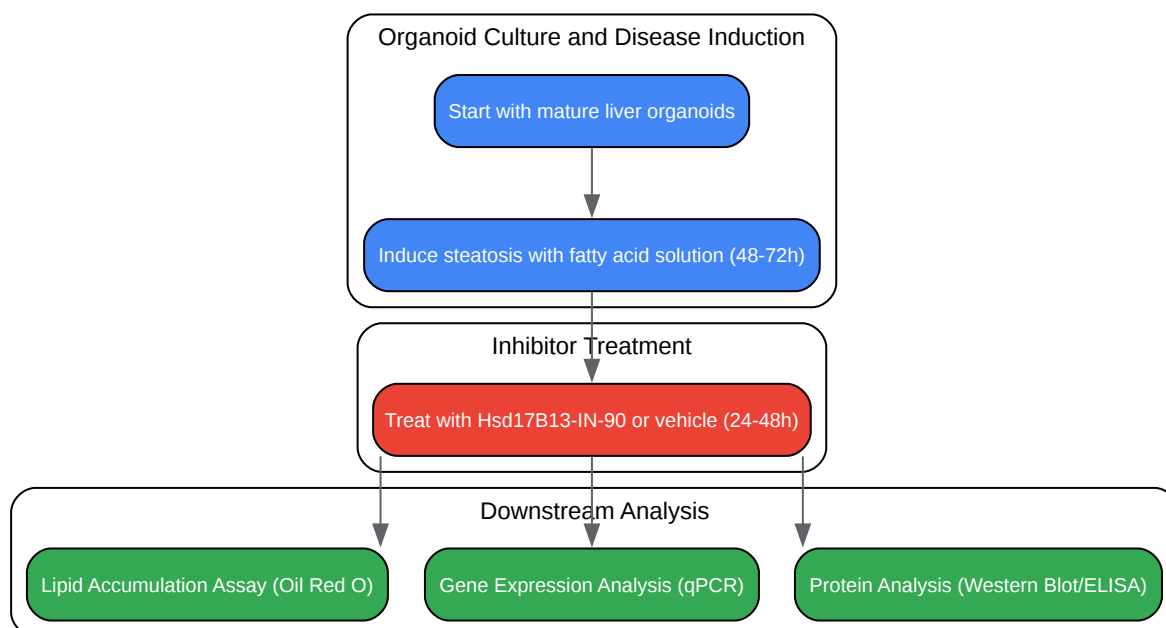
Materials:

- Treated and control organoids from Protocol 1
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for target genes (e.g., HSD17B13, PNPLA3, SREBP-1c, FASN, IL-6, TNF- α) and a housekeeping gene (e.g., GAPDH)
- Real-time PCR system

Procedure:

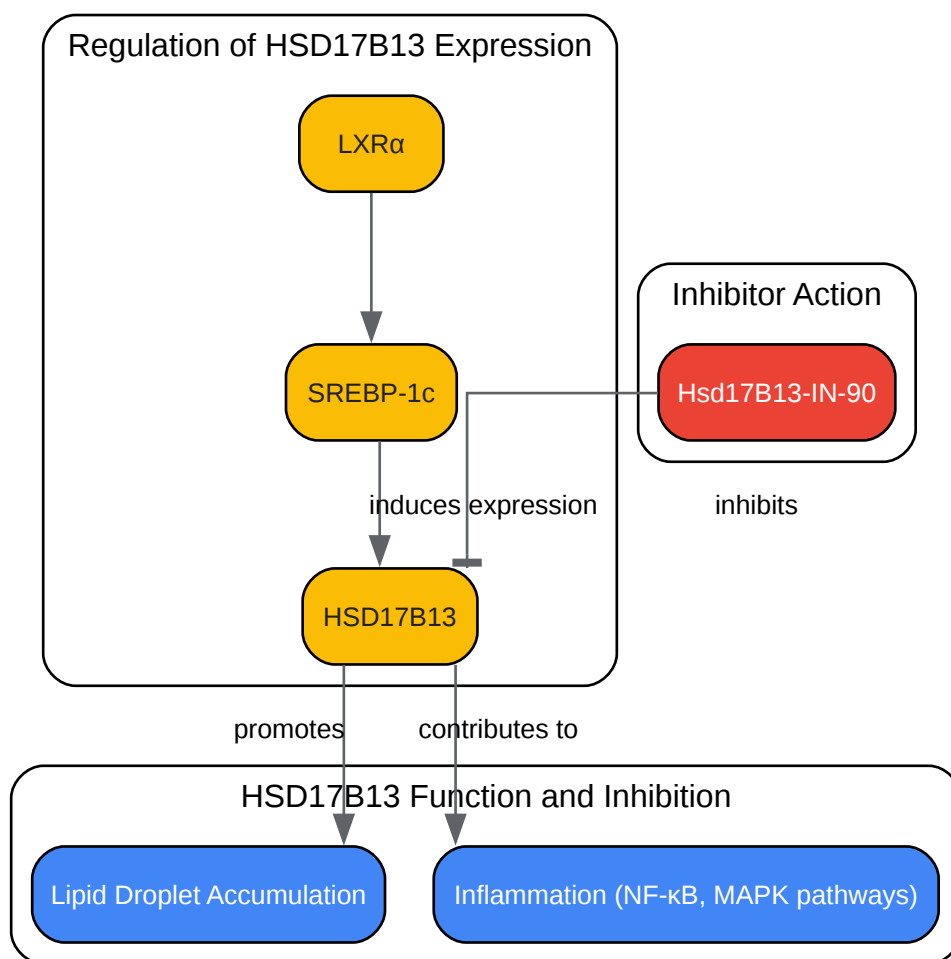
- Harvest the treated and control organoids and extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target genes.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression in the **Hsd17B13-IN-90**-treated organoids compared to the vehicle-treated controls.

Visualizations



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Caption: Experimental workflow for testing **Hsd17B13-IN-90** in liver organoids.



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Caption: Simplified signaling pathway of HSD17B13 in NAFLD.

Troubleshooting

- High background in Oil Red O staining: Ensure thorough washing steps to remove unbound dye. Optimize the fixation and staining times.
- Low RNA yield from organoids: Pool multiple organoids for RNA extraction. Ensure complete lysis of the organoids.
- Variability between organoids: Use a sufficient number of biological replicates for each condition. Ensure consistent size and morphology of organoids at the start of the experiment.

Conclusion

Hsd17B13-IN-90 serves as a valuable research tool for studying the role of HSD17B13 in liver pathophysiology. The use of liver organoid models provides a physiologically relevant platform to evaluate the therapeutic potential of HSD17B13 inhibition for NAFLD and NASH. The protocols outlined in this application note provide a framework for researchers to investigate the efficacy and mechanism of action of **Hsd17B13-IN-90** in a 3D in vitro setting.

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